BMS-186511

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

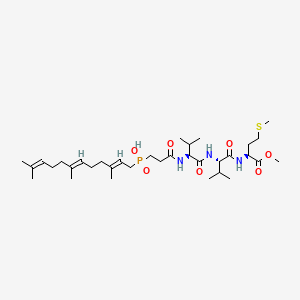

Formule moléculaire |

C34H60N3O7PS |

|---|---|

Poids moléculaire |

685.9 g/mol |

Nom IUPAC |

[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phosphinic acid |

InChI |

InChI=1S/C34H60N3O7PS/c1-23(2)13-11-14-26(7)15-12-16-27(8)17-20-45(42,43)21-18-29(38)36-30(24(3)4)33(40)37-31(25(5)6)32(39)35-28(19-22-46-10)34(41)44-9/h13,15,17,24-25,28,30-31H,11-12,14,16,18-22H2,1-10H3,(H,35,39)(H,36,38)(H,37,40)(H,42,43)/b26-15+,27-17+/t28-,30-,31-/m0/s1 |

Clé InChI |

QNNCDQUXVSUVDG-QKFLMABSSA-N |

SMILES isomérique |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)OC)NC(=O)CCP(=O)(C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O |

SMILES canonique |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)OC)NC(=O)CCP(=O)(CC=C(C)CCC=C(C)CCC=C(C)C)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of BMS-186511

For Researchers, Scientists, and Drug Development Professionals

Core Tenet: Inhibition of Farnesyltransferase

BMS-186511 is a potent and specific inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases.[1] As a bisubstrate analogue, this compound mimics the binding of both of FTase's natural substrates: farnesyl pyrophosphate (FPP) and the C-terminal "CAAX" motif of target proteins.[1] This dual mimicry allows for high-affinity binding to the enzyme's active site, effectively blocking the transfer of the farnesyl group to Ras and other farnesylated proteins.

The farnesylation of Ras proteins is a critical step for their localization to the plasma membrane, a prerequisite for their participation in signal transduction pathways that regulate cell growth, differentiation, and survival. By preventing Ras farnesylation, this compound effectively traps Ras in the cytoplasm, thereby inhibiting its downstream signaling cascades.[1]

Quantitative Analysis of Farnesyltransferase Inhibition

| Compound | Target | Inhibition Data | Cell Line | Effect |

| This compound | Farnesyltransferase | Micromolar concentrations | Ras-transformed cells | Inhibition of anchorage-dependent and -independent growth, morphological reversion.[1] |

| This compound | Ras Processing | 10 µM and 100 µM | ST88-14 (malignant schwannoma) | Inhibition of Ras protein processing, leading to an accumulation of unprocessed Ras in the soluble fraction.[2] |

Signaling Pathway Interruption: The Ras-Raf-MEK-ERK Cascade

The primary signaling pathway disrupted by this compound is the Ras-Raf-MEK-ERK pathway, a central regulator of cell proliferation. In its active, GTP-bound state, farnesylated Ras recruits Raf kinases to the plasma membrane, initiating a phosphorylation cascade that ultimately leads to the activation of ERK (extracellular signal-regulated kinase). Activated ERK then translocates to the nucleus to regulate the transcription of genes involved in cell cycle progression.

This compound's inhibition of farnesyltransferase prevents the initial and critical step of Ras membrane localization. This effectively shuts down the entire downstream signaling cascade.

Experimental Protocols

In Vitro Farnesyltransferase Inhibition Assay

A common method to assess the inhibitory activity of compounds like this compound is a non-radioactive, fluorescence-based assay.

Principle: This assay measures the transfer of a fluorescently tagged farnesyl pyrophosphate analogue to a biotinylated Ras peptide substrate. The resulting farnesylated peptide is captured on a streptavidin-coated plate, and the incorporated fluorescence is quantified.

Materials:

-

Recombinant human farnesyltransferase

-

Biotinylated Ras peptide (e.g., Biotin-KKSKTKCVIM)

-

Dansylated farnesyl pyrophosphate (DFPP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM KCl, 5 mM MgCl2, 2 mM DTT)

-

Streptavidin-coated microplates

-

This compound (or other test inhibitors)

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In the wells of a streptavidin-coated microplate, add the assay buffer, biotinylated Ras peptide, and the this compound dilutions.

-

Initiate the reaction by adding DFPP and recombinant farnesyltransferase to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Wash the plate to remove unbound reagents.

-

Measure the fluorescence intensity in each well using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cellular Ras Processing Assay

This assay determines the ability of an inhibitor to block the farnesylation of Ras within a cellular context.

Principle: Farnesylated Ras is hydrophobic and associates with the particulate (membrane) fraction of a cell lysate. Unfarnesylated Ras remains in the soluble (cytosolic) fraction. Western blotting is used to detect the distribution of Ras between these two fractions.

Materials:

-

Ras-transformed cell line (e.g., ST88-14 malignant schwannoma cells)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., hypotonic buffer with protease inhibitors)

-

Ultracentrifuge

-

SDS-PAGE gels and Western blotting apparatus

-

Anti-Ras antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Culture Ras-transformed cells to a desired confluency.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest the cells and lyse them in hypotonic buffer.

-

Separate the soluble and particulate fractions by ultracentrifugation.

-

Resolve the proteins from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-Ras antibody.

-

Detect the Ras protein using a chemiluminescent substrate.

-

Analyze the relative amounts of Ras in the soluble and particulate fractions to determine the extent of processing inhibition.

Effects on Malignant Schwannoma Cells

This compound has shown significant activity against malignant schwannoma cell lines, such as ST88-14, which are characterized by neurofibromatosis type 1 (NF1) deficiency and subsequent Ras hyperactivation. Treatment of ST88-14 cells with this compound leads to a dose-dependent inhibition of Ras protein processing.[2] This results in an accumulation of the unprocessed, inactive form of Ras in the cytoplasm.[2] Consequently, the malignant phenotype of these cells is reverted, characterized by a flattened morphology, restoration of contact inhibition, and a reduction in anchorage-independent growth.[1]

References

In-Depth Technical Guide to BMS-186511: A Potent Farnesyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-186511 is a potent and specific inhibitor of farnesyltransferase (FT), an enzyme crucial in the post-translational modification of various cellular proteins, including the Ras superfamily of small GTPases. By disrupting the farnesylation of Ras and other proteins, this compound interferes with their localization to the cell membrane and subsequent activation of downstream signaling pathways implicated in cell growth, proliferation, and survival. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound, serving as a valuable resource for researchers in oncology and drug discovery.

Chemical Structure and Properties

While a definitive public chemical structure image for this compound remains elusive in common chemical databases, key chemical identifiers have been reported. The compound is identified by its Chemical Abstracts Service (CAS) Registry Number: 167467-53-0.

A summary of the available chemical and physical properties for this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 167467-53-0 | MedChemExpress[1] |

| Molecular Formula | C₃₄H₆₀N₃O₇PS | MedChemExpress[1] |

| Molecular Weight | 685.89 g/mol | MedChemExpress[1] |

Mechanism of Action: Inhibition of Farnesyltransferase and the Ras Signaling Pathway

This compound exerts its biological effects through the specific inhibition of farnesyltransferase. FT is a key enzyme in the prenylation process, catalyzing the transfer of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within the C-terminal CAAX motif of target proteins.

The most well-characterized substrates of FT are the Ras proteins (H-Ras, N-Ras, and K-Ras). Farnesylation is a critical step for the proper subcellular localization of Ras to the plasma membrane, a prerequisite for its interaction with downstream effector proteins and the subsequent activation of signaling cascades such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are central regulators of cell proliferation, differentiation, and survival, and their aberrant activation due to oncogenic Ras mutations is a hallmark of many human cancers.

By inhibiting FT, this compound prevents the farnesylation of Ras, leading to its mislocalization in the cytoplasm and a blockade of its oncogenic signaling. This ultimately results in the inhibition of tumor cell growth and proliferation.

Caption: Inhibition of Farnesyltransferase by this compound blocks Ras signaling.

Experimental Protocols

Farnesyltransferase Inhibition Assay

A common method to assess the inhibitory activity of compounds like this compound on farnesyltransferase is a fluorescence-based assay. This protocol provides a general framework that can be adapted for specific experimental needs.

Principle: This assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS). The farnesylation of the peptide alters its hydrophobicity, leading to a change in the fluorescent signal upon separation of the farnesylated product from the unreacted substrate.

Materials:

-

Recombinant human farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

Dansyl-GCVLS peptide substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT

-

This compound (or other test compounds) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.

-

In a 96-well black microplate, add the following components in order:

-

Assay Buffer

-

This compound or vehicle control (DMSO in Assay Buffer)

-

Recombinant farnesyltransferase

-

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.

-

Initiate the reaction by adding a mixture of FPP and Dansyl-GCVLS peptide substrate to each well.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the Dansyl fluorophore (e.g., Ex/Em = 340/485 nm).

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.

Caption: Workflow for a fluorescence-based farnesyltransferase inhibition assay.

Preclinical and Clinical Development Status

Caption: Logical progression of a therapeutic agent through drug development.

Conclusion

This compound is a valuable pharmacological tool for the in vitro and in vivo study of farnesyltransferase and its role in cellular signaling, particularly through the Ras pathway. Its high potency and specificity make it a cornerstone compound for research into the therapeutic potential of FT inhibition in cancer and other diseases driven by aberrant protein farnesylation. This guide provides a foundational understanding of this compound for researchers and drug development professionals, though further investigation into proprietary and historical literature may be necessary for a more exhaustive characterization.

References

The Synthetic Pathway of BMS-186511: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-186511 is a farnesyltransferase (FT) inhibitor with potential applications in oncology.[1] This technical guide provides a detailed overview of the synthesis of this compound, a compound identified by the CAS number 167467-53-0. The synthesis involves a multi-step process culminating in the formation of the active pharmaceutical ingredient. This document outlines the probable synthetic route, based on analogous chemical syntheses, and provides a framework for the experimental protocols and data presentation critical for researchers in the field of medicinal chemistry and drug development.

Introduction

Farnesyltransferase inhibitors represent a significant class of therapeutic agents investigated for their potential in cancer treatment. By inhibiting the farnesyltransferase enzyme, these compounds disrupt the post-translational modification of key signaling proteins, such as Ras, which are often implicated in tumorigenesis. This compound has been identified as an inhibitor of this enzyme.[1] A comprehensive understanding of its synthesis is paramount for further research, process optimization, and the development of novel analogs.

Chemical Structure

Synthesis Pathway

The synthesis of the core structure of this compound can be conceptualized as a convergent process, involving the preparation of key intermediates followed by their coupling and subsequent functional group manipulations. A plausible synthetic pathway is outlined below.

Logical Flow of the Synthesis

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. The following protocols are based on established methodologies for the synthesis of similar compounds.

Step 1: Synthesis of the 2-Aminoimidazole Core (Intermediate 1)

The formation of the 2-aminoimidazole ring is a critical step. A common method involves the condensation of an α-haloketone with a guanidine derivative.

Reaction Scheme:

Caption: General scheme for 2-aminoimidazole synthesis.

Protocol:

-

To a solution of the appropriate α-haloketone (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add the guanidine derivative (1.1 eq) and a base (e.g., sodium bicarbonate, triethylamine) (2.0 eq).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 2-aminoimidazole core.

Step 2: Preparation of the Functionalized Side Chain (Intermediate 2)

The nature of the side chain is critical for the biological activity of farnesyltransferase inhibitors. This often involves a multi-step synthesis to introduce the desired functional groups and stereochemistry. A representative protocol for the elongation and functionalization of a starting material is provided.

Protocol:

-

Protect the functional groups of the starting side chain precursor as necessary using standard protecting group chemistry.

-

Perform a chain elongation reaction, for example, a Wittig reaction or a Grignard addition, to introduce additional carbon atoms.

-

Introduce or modify functional groups (e.g., esters, amides, ethers) using standard organic transformations.

-

Purify the intermediate at each step using appropriate techniques such as crystallization or chromatography.

Step 3: Coupling of the Core and Side Chain

The coupling of the 2-aminoimidazole core with the functionalized side chain is a key bond-forming reaction. This can be achieved through various methods, such as N-alkylation or amide bond formation.

Reaction Workflow:

Caption: Workflow for the coupling of key intermediates.

Protocol (for N-alkylation):

-

To a solution of the 2-aminoimidazole core (1.0 eq) in an aprotic solvent (e.g., THF, DMF), add a strong base (e.g., NaH) at 0 °C to deprotonate the imidazole nitrogen.

-

After stirring for 30 minutes, add the functionalized side chain containing a suitable leaving group (e.g., a tosylate or halide) (1.1 eq).

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by chromatography.

Step 4: Final Deprotection and Modification

The final step in the synthesis is the removal of any protecting groups to yield the active compound, this compound.

Protocol:

-

Dissolve the protected precursor in a suitable solvent system.

-

Add the appropriate deprotecting reagent (e.g., trifluoroacetic acid for Boc groups, or hydrogenolysis for benzyl groups).

-

Stir the reaction at room temperature until the deprotection is complete.

-

Remove the solvent and any volatile byproducts under vacuum.

-

Purify the final compound by preparative HPLC or crystallization to obtain this compound of high purity.

Data Presentation

Quantitative data from the synthesis should be meticulously recorded and presented for clarity and reproducibility.

| Step | Reaction | Starting Material (mass, mmol) | Reagents (mass/vol, mmol) | Solvent (vol) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Formation of 2-Aminoimidazole Core | α-haloketone (X g, Y mmol) | Guanidine (A g, B mmol), Base (C g, D mmol) | Solvent (Z mL) | 80 | 6 | 75 | >95 |

| 2 | Side Chain Functionalization | Precursor (X g, Y mmol) | Reagent (A g/mL, B mmol) | Solvent (Z mL) | 25 | 12 | 80 | >98 |

| 3 | Coupling Reaction | Intermediate 1 (X g, Y mmol), Intermediate 2 (A g, B mmol) | Base (C g, D mmol) | Solvent (Z mL) | 25 | 8 | 60 | >95 |

| 4 | Deprotection | Precursor (X g, Y mmol) | Deprotecting Agent (A mL) | Solvent (Z mL) | 25 | 2 | 90 | >99 |

Conclusion

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the farnesyltransferase inhibitor this compound. The detailed experimental protocols and structured data presentation serve as a valuable resource for researchers in medicinal chemistry and drug development. The provided Graphviz diagrams offer clear visualizations of the synthetic logic and workflows. Further research to definitively elucidate the structure and optimize the synthesis of this compound is encouraged to advance its potential as a therapeutic agent.

References

A Technical Guide to the Target Identification and Validation of BMS-186511

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive strategy for the unambiguous identification and validation of the molecular target for the compound BMS-186511. Initial literature review presents conflicting information, with the compound described as both a Farnesyltransferase (FT) inhibitor and belonging to a larger library of Bristol-Myers Squibb (BMS) compounds known to target Retinoic Acid Receptors (RARs).[1][2][3] This guide provides a systematic workflow to resolve such discrepancies, ensuring a robust understanding of the compound's mechanism of action.

The process is divided into two core stages:

-

Unbiased Target Identification: Employing affinity chromatography coupled with mass spectrometry to isolate and identify binding partners from a complex biological sample.

-

Functional Target Validation: Utilizing specific bioassays to confirm the functional modulation of putative targets identified in the initial screen.

Part 1: Unbiased Target Identification via Affinity Chromatography-Mass Spectrometry (AC-MS)

To empirically identify the protein target(s) of this compound, an affinity-based pull-down approach is the method of choice.[4] This technique involves immobilizing the small molecule (the "bait") on a solid support and using it to capture interacting proteins (the "prey") from a cell lysate. The captured proteins are then identified using mass spectrometry.

Experimental Workflow: AC-MS

The overall workflow for identifying putative targets is a multi-step process beginning with probe synthesis and culminating in data analysis.

Detailed Protocol: Affinity Chromatography-Mass Spectrometry

This protocol provides a generalized procedure for identifying binding partners of this compound.

-

Probe Synthesis and Immobilization:

-

Synthesize an analog of this compound containing a linker arm (e.g., a polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester). The linker position should be chosen carefully to minimize disruption of the compound's native binding pharmacophore.

-

Covalently couple the linker-modified this compound to an activated solid support, such as NHS-activated Sepharose beads, to create the affinity matrix.

-

Prepare a control matrix by coupling the linker alone or a structurally similar but biologically inactive molecule to a separate batch of beads.

-

-

Cell Lysate Preparation:

-

Culture a relevant cell line (e.g., a cancer cell line where this compound shows activity) to approximately 80-90% confluency.

-

Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors).

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to remove cellular debris. Determine the total protein concentration using a BCA or Bradford assay.

-

-

Affinity Pull-Down:

-

Incubate a defined amount of total protein from the cell lysate (e.g., 5-10 mg) with the this compound affinity matrix and the control matrix for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer (at least 3-5 times) to remove proteins that bind non-specifically to the matrix.

-

Elute the specifically bound proteins. This can be done using a competitive eluent (excess free this compound) or, more commonly, by boiling the beads in SDS-PAGE loading buffer.

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by 1D SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).

-

Excise unique protein bands present in the this compound lane but absent or significantly reduced in the control lane.

-

Perform an in-gel tryptic digestion of the excised protein bands.

-

Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired peptide fragmentation spectra against a protein database (e.g., Swiss-Prot) using a search algorithm like Mascot or Sequest.

-

Data Presentation: Putative Targets

The output of the AC-MS experiment is a list of identified proteins. True binding partners should be significantly enriched in the experimental sample compared to the control.

| Table 1: Representative Putative Targets Identified by AC-MS | | :--- | :--- | :--- | :--- | | Protein ID (UniProt) | Protein Name | Mascot Score | Fold Enrichment (vs. Control) | | P04035 | Farnesyltransferase, alpha subunit (FNTA) | 285 | 45.2 | | P48556 | Retinoic acid receptor alpha (RARA) | 198 | 21.7 | | P10826 | Retinoic acid receptor beta (RARB) | 155 | 15.3 | | Q92793 | Protein Geranylgeranyltransferase type I | 45 | 1.8 (Non-specific) |

Part 2: Functional Target Validation

Following the identification of high-confidence putative targets, functional assays are required to validate a direct and biologically relevant interaction. Based on the initial literature and the hypothetical data in Table 1, validation assays for both Farnesyltransferase and Retinoic Acid Receptors are warranted.

Scenario A: Validation of Farnesyltransferase (FT) Inhibition

If FT is a true target, this compound should inhibit its enzymatic activity. This can be measured using an in vitro assay.

Detailed Protocol: In Vitro FT Inhibition Assay

-

Reagents: Recombinant human Farnesyltransferase, farnesyl pyrophosphate (FPP), and a fluorescently-labeled peptide substrate (e.g., Dansyl-GCVLS).

-

Reaction Setup: In a 96-well plate, combine FT enzyme, the peptide substrate, and varying concentrations of this compound (e.g., from 1 nM to 100 µM) in an appropriate reaction buffer.

-

Initiation: Start the enzymatic reaction by adding FPP.

-

Incubation: Incubate the plate at 37°C for a set time (e.g., 60 minutes).

-

Detection: Measure the incorporation of the farnesyl group onto the peptide. This can be done using various methods, such as scintillation proximity assays or mobility-shift assays.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: FT Inhibition

| Table 2: In Vitro Inhibition of Prenyltransferases by this compound | | :--- | :--- | | Enzyme | IC50 (nM) | | Farnesyltransferase (FT) | 75 | | Geranylgeranyltransferase I (GGTase-I) | >10,000 |

Scenario B: Validation of Retinoic Acid Receptor (RAR) Modulation

If RARs are true targets, this compound should function as either an agonist (activator) or an antagonist (inhibitor) of RAR-mediated gene transcription. This is best tested using a cell-based reporter gene assay.[5][6][7]

RAR Signaling Pathway

Nuclear receptors like RARs function as ligand-activated transcription factors. Upon binding an agonist, the RAR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, recruiting co-activators to initiate transcription.

Detailed Protocol: RAR Luciferase Reporter Assay

-

Cell Line: Use a cell line (e.g., HEK293) engineered to stably express a specific human RAR isoform (α, β, or γ) and a luciferase reporter gene under the control of a RARE-containing promoter.[6]

-

Cell Seeding: Plate the cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment:

-

For Agonist Testing: Treat the cells with a serial dilution of this compound. Include a known RAR agonist (e.g., all-trans retinoic acid, ATRA) as a positive control.

-

For Antagonist Testing: Treat the cells with a serial dilution of this compound in the presence of a fixed, sub-maximal concentration (e.g., EC50) of ATRA.

-

-

Incubation: Incubate the cells for 16-24 hours to allow for reporter gene expression.

-

Lysis and Detection: Lyse the cells and add a luciferase substrate (e.g., luciferin). Measure the resulting luminescence using a luminometer.

-

Data Analysis:

-

Agonist: Plot luminescence against the log of this compound concentration to determine the EC50 (concentration for 50% maximal activation).

-

Antagonist: Plot the decrease in ATRA-induced luminescence against the log of this compound concentration to determine the IC50.

-

Data Presentation: RAR Subtype Selectivity

This assay should be performed for each RAR subtype (α, β, γ) to determine selectivity. The following table uses data for the known RARγ-selective agonist BMS-961 as a representative example.

| Table 3: Representative RAR Functional Activity Data (Example: BMS-961 Agonist) | | :--- | :--- | :--- | | Receptor Subtype | Functional Assay | EC50 (nM) | | RARα | Agonist Transactivation | >10,000[8] | | RARβ | Agonist Transactivation | 1000[8] | | RARγ | Agonist Transactivation | 30[8] |

Conclusion

The definitive identification of a small molecule's molecular target is fundamental to drug development. In cases like this compound, where conflicting information exists, a systematic approach is crucial. The workflow presented in this guide, combining unbiased target discovery via affinity chromatography-mass spectrometry with subsequent functional validation through specific enzymatic or cell-based assays, provides a robust framework for resolving such ambiguities. By executing these protocols, researchers can confidently determine whether this compound acts as a Farnesyltransferase inhibitor, a Retinoic Acid Receptor modulator, or possesses an entirely different mechanism of action, thereby enabling its rational development for therapeutic applications.

References

- 1. targetmol.cn [targetmol.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eubopen.org [eubopen.org]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. BMS 961 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]

An In-Depth Technical Guide to the Discovery and Development of Farnesyltransferase Inhibitors: A Representative Case Study

Disclaimer: Despite extensive searches for "BMS-186511," specific public domain data regarding its discovery, synthesis, and development history is scarce. It is likely that this compound was a preclinical candidate that was not extensively published. Therefore, this document serves as a comprehensive technical guide outlining the typical discovery and development process for a farnesyltransferase (FT) inhibitor, a class to which this compound belongs, within a major pharmaceutical research program like that of Bristol Myers Squibb during the peak of FT inhibitor research. The data and protocols presented are representative of the field and are intended for illustrative purposes.

Introduction to Farnesyltransferase Inhibitors

Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the post-translational addition of a farnesyl isoprenoid group to a cysteine residue within a C-terminal "CAAX" motif of various cellular proteins.[1][2][3] This process, known as farnesylation, is essential for the proper localization and function of these proteins, including the Ras family of small GTPases (H-Ras, N-Ras, and K-Ras).[1][2][4] Oncogenic mutations in Ras are found in a significant percentage of human cancers, making the inhibition of Ras processing a compelling therapeutic strategy.[5][6] Farnesyltransferase inhibitors (FTIs) were developed to block this critical farnesylation step, thereby preventing the membrane association and downstream signaling of Ras and other farnesylated proteins.[1][3][7] this compound has been identified as a bisubstrate analogue inhibitor of FTase, suggesting it was designed to mimic both the farnesyl pyrophosphate and the protein substrate.[8]

Discovery and Lead Optimization

The discovery of potent and selective FTIs involved several key stages, from initial screening to the identification of a clinical candidate.

High-Throughput Screening (HTS)

The initial phase of an FTI discovery program would typically involve high-throughput screening of large compound libraries to identify initial "hits."

Experimental Protocol: Farnesyltransferase Inhibition Assay

A common method for HTS is a fluorescence-based assay.

-

Reagents and Materials:

-

Recombinant human farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Test compounds dissolved in DMSO

-

384-well black microplates

-

-

Procedure:

-

Add 1 µL of test compound or DMSO (control) to each well.

-

Add 20 µL of a solution containing FTase and the dansylated peptide substrate to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of FPP solution.

-

Incubate for 60 minutes at 37°C.

-

Measure the fluorescence intensity (Excitation: 340 nm, Emission: 550 nm). A decrease in fluorescence indicates inhibition of farnesylation.[9][10]

-

Lead Identification and Structure-Activity Relationship (SAR) Studies

Following the identification of initial hits from the HTS, medicinal chemistry efforts would focus on synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties. This iterative process is known as establishing the structure-activity relationship (SAR).

Table 1: Representative Structure-Activity Relationship Data for a Hypothetical FTI Series

| Compound ID | R1 Group | R2 Group | FTase IC₅₀ (nM) | Cell Proliferation IC₅₀ (µM) (H-Ras transformed cells) |

| Lead-001 | -H | -CH₃ | 500 | 15 |

| Analog-1A | -Cl | -CH₃ | 250 | 10 |

| Analog-1B | -F | -CH₃ | 300 | 12 |

| Analog-2A | -Cl | -CH₂CH₃ | 150 | 5 |

| Analog-2B | -Cl | -Cyclopropyl | 100 | 2.5 |

| Candidate-X | -Cl | -Cyclopropyl | 10 | 0.5 |

IC₅₀ values are hypothetical and for illustrative purposes.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of FTIs is the inhibition of farnesyltransferase, which disrupts the function of numerous farnesylated proteins.

Preclinical Development

Once a lead candidate is selected, it undergoes extensive preclinical testing to evaluate its efficacy, safety, and pharmacokinetic profile.

In Vitro Efficacy

The antiproliferative activity of the FTI would be assessed against a panel of human cancer cell lines with known Ras mutation status.

Experimental Protocol: Cancer Cell Line Proliferation Assay (MTT Assay)

-

Cell Culture:

-

Culture human cancer cell lines (e.g., HCT116 [K-Ras mutant], A549 [K-Ras mutant], MCF-7 [wild-type Ras]) in appropriate media.

-

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with serial dilutions of the FTI or DMSO (control) for 72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at 570 nm.

-

Calculate the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).

-

Table 2: Representative In Vitro Antiproliferative Activity of a Candidate FTI

| Cell Line | Tissue of Origin | Ras Mutation | IC₅₀ (µM) |

| HCT116 | Colon | K-Ras G13D | 0.8 |

| A549 | Lung | K-Ras G12S | 1.2 |

| MIA PaCa-2 | Pancreas | K-Ras G12C | 1.5 |

| MCF-7 | Breast | Wild-Type | 5.0 |

| BxPC-3 | Pancreas | K-Ras G12D | 2.0 |

IC₅₀ values are hypothetical and for illustrative purposes.

In Vivo Efficacy

The antitumor activity of the FTI would be evaluated in animal models, typically using human tumor xenografts in immunocompromised mice.

Experimental Protocol: Human Tumor Xenograft Model

-

Animal Model:

-

Use athymic nude mice.

-

-

Procedure:

-

Subcutaneously implant human tumor cells (e.g., HCT116) into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer the FTI (e.g., orally or intraperitoneally) daily for a specified period (e.g., 21 days). The control group receives the vehicle.

-

Measure tumor volume and body weight twice weekly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for farnesylation biomarkers).

-

Table 3: Representative In Vivo Antitumor Efficacy in a Xenograft Model

| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle Control | Daily, p.o. | 1500 ± 250 | - | +5 |

| Candidate-X | 25 mg/kg, daily, p.o. | 800 ± 150 | 47 | +3 |

| Candidate-X | 50 mg/kg, daily, p.o. | 450 ± 100 | 70 | -2 |

| Candidate-X | 100 mg/kg, daily, p.o. | 200 ± 50 | 87 | -8 |

Data are hypothetical and for illustrative purposes. p.o. = oral administration.

Pharmacokinetics

Pharmacokinetic studies are conducted in animals to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate.

Table 4: Representative Pharmacokinetic Parameters in Preclinical Species

| Species | Dose (mg/kg, p.o.) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | Half-life (t₁/₂) (h) | Bioavailability (%) |

| Mouse | 10 | 850 | 1 | 4500 | 4 | 40 |

| Rat | 10 | 1200 | 2 | 9800 | 6 | 55 |

| Dog | 5 | 1500 | 2 | 15000 | 8 | 65 |

Data are hypothetical and for illustrative purposes.

Clinical Development

Based on a favorable preclinical profile, a candidate FTI would advance into clinical trials to evaluate its safety and efficacy in humans. The clinical development path typically involves Phase I (safety and dose-finding), Phase II (efficacy in specific cancer types), and Phase III (large-scale comparison to standard of care) studies. While many FTIs entered clinical trials, their single-agent activity was often modest, leading to investigations in combination with chemotherapy and other targeted agents.[1][11]

Conclusion

The discovery and development of farnesyltransferase inhibitors represent a landmark in the era of targeted cancer therapy. Although the clinical success of this class of drugs has been limited in broad patient populations, the scientific journey provided invaluable insights into the complexities of cancer cell signaling and the challenges of translating preclinical findings to the clinic. A compound like this compound would have been part of this extensive research effort, contributing to the foundational knowledge of farnesyltransferase inhibition, even if it did not ultimately advance to late-stage clinical development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Chemistry and biology of Ras farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pre-clinical development of farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical and clinical evaluation of farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Farnesyltransferase inhibitors. Preclinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. targetmol.cn [targetmol.cn]

- 9. bioassaysys.com [bioassaysys.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. aacrjournals.org [aacrjournals.org]

BMS-186511 Preclinical Data Package: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-186511 is a potent and specific bisubstrate analogue inhibitor of farnesyltransferase (FT), an enzyme critical for the post-translational modification of several key signaling proteins, most notably those of the Ras superfamily. By inhibiting the farnesylation of Ras, this compound prevents its localization to the plasma membrane, thereby abrogating its function in oncogenic signaling pathways. This technical guide provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, experimental protocols for its evaluation, and available data on its biological activity. While specific quantitative data for this compound is limited in the public domain, this guide leverages data from analogous farnesyltransferase inhibitors to provide a thorough understanding of its preclinical profile.

Mechanism of Action: Inhibition of Farnesyltransferase and Downstream Ras Signaling

This compound acts as a competitive inhibitor of farnesyltransferase, binding to the enzyme and preventing the transfer of a farnesyl pyrophosphate (FPP) group to the C-terminal cysteine residue of target proteins. The most critical targets of this inhibition in the context of cancer are the Ras proteins (H-Ras, K-Ras, and N-Ras). Farnesylation is a prerequisite for the subsequent processing and translocation of Ras to the inner leaflet of the plasma membrane, where it engages with downstream effectors to activate pro-proliferative and survival signaling cascades, including the RAF-MEK-ERK and PI3K-AKT pathways.

By inhibiting farnesyltransferase, this compound effectively traps Ras in the cytoplasm, rendering it unable to participate in these signaling networks. This leads to the reversal of the malignant phenotype in Ras-driven cancer cells, characterized by a reduction in proliferation, loss of anchorage-independent growth, and a more flattened, contact-inhibited morphology.[1]

Below is a diagram illustrating the targeted signaling pathway.

Caption: Mechanism of action of this compound in the Ras signaling pathway.

Quantitative Preclinical Data

While specific preclinical data for this compound is not extensively published, the following tables represent the types of quantitative data that would be generated in a standard preclinical data package for a farnesyltransferase inhibitor. Data from closely related compounds are used for illustrative purposes and are noted as such.

Table 1: In Vitro Potency of Farnesyltransferase Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | Farnesyltransferase | Fluorescence-based | Data not publicly available | - |

| BMS-214662 | Farnesyltransferase | Not specified | 1.3 (H-Ras), 8.4 (K-Ras) | [2] |

| Tipifarnib | Farnesyltransferase | Not specified | 7.9 | [3] |

| Lonafarnib | Farnesyltransferase | Not specified | 1.9 | [3] |

Table 2: In Vitro Anti-proliferative Activity of Farnesyltransferase Inhibitors

| Cell Line | Cancer Type | Ras Mutation | Compound | GI50 (µM) | Reference |

| ST88-14 | Malignant Schwannoma | NF1 loss (Ras hyperactivation) | This compound | Data not publicly available | [2] |

| HCT-116 | Colon Carcinoma | K-Ras G13D | BMS-214662 | 0.004 | [4] |

| A549 | Lung Carcinoma | K-Ras G12S | BMS-214662 | >10 | [4] |

| Calu-1 | Lung Carcinoma | K-Ras G12C | BMS-214662 | 0.007 | [4] |

| MiaPaCa-2 | Pancreatic Carcinoma | K-Ras G12C | BMS-214662 | 0.005 | [4] |

Table 3: Preclinical Pharmacokinetic Profile of a Farnesyltransferase Inhibitor (Illustrative)

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Mouse | IV | 10 | 5000 | 0.1 | 2500 | - |

| PO | 50 | 1200 | 2 | 6000 | 48 | |

| Rat | IV | 5 | 3000 | 0.1 | 1800 | - |

| PO | 25 | 800 | 4 | 4000 | 44 | |

| Dog | IV | 2 | 1500 | 0.2 | 1200 | - |

| PO | 10 | 400 | 6 | 2400 | 40 |

Note: This data is hypothetical and for illustrative purposes only, based on typical pharmacokinetic profiles of small molecule inhibitors.

Experimental Protocols

This section details the methodologies for key experiments typically conducted to evaluate a farnesyltransferase inhibitor like this compound.

In Vitro Farnesyltransferase Inhibition Assay (Fluorescence-based)

This non-radioactive assay measures the ability of a compound to inhibit the farnesylation of a fluorescently labeled peptide substrate.

Workflow Diagram:

Caption: Workflow for a fluorescence-based farnesyltransferase inhibition assay.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT.

-

Farnesyltransferase (FTase) enzyme: Recombinant human FTase diluted in assay buffer.

-

Substrate Mix: Farnesyl pyrophosphate (FPP) and a dansylated peptide substrate (e.g., Dansyl-GCVLS) in assay buffer.

-

Inhibitor: this compound serially diluted in DMSO.

-

-

Assay Procedure:

-

In a 384-well black plate, add 1 µL of diluted this compound or DMSO (control).

-

Add 20 µL of FTase solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of the Substrate Mix to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Measure the fluorescence intensity using a plate reader with excitation at ~340 nm and emission at ~550 nm.

-

-

Data Analysis:

-

The percent inhibition is calculated relative to the DMSO control.

-

The IC50 value is determined by fitting the dose-response curve using non-linear regression analysis.

-

Cell Proliferation Assay (MTS/MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow Diagram:

Caption: Workflow for a cell proliferation assay (MTS/MTT).

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound or vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

MTS/MTT Addition and Incubation:

-

Add MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement:

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) by plotting the dose-response curve.

-

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in an animal model.

Workflow Diagram:

Caption: Workflow for an in vivo tumor xenograft study.

Protocol:

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of immunodeficient mice (e.g., nude mice).

-

-

Tumor Growth and Randomization:

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses and schedules (e.g., once daily for 21 days).

-

Administer vehicle control to the control group.

-

-

Monitoring:

-

Measure tumor volume with calipers twice weekly.

-

Monitor body weight and general health of the mice.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis).

-

Calculate tumor growth inhibition (TGI) and assess statistical significance.

-

Conclusion

This compound is a specific inhibitor of farnesyltransferase with a clear mechanism of action targeting the Ras signaling pathway. The preclinical data, while not fully available in the public domain, is expected to demonstrate potent in vitro and in vivo anti-tumor activity in Ras-dependent cancer models. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other farnesyltransferase inhibitors. Further investigation into the specific quantitative preclinical data for this compound would be invaluable for a complete understanding of its therapeutic potential.

References

- 1. The complex journey of targeting RAS in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. targetmol.cn [targetmol.cn]

- 3. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Pharmacological Profile of BMS-186511: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-186511 is a bisubstrate analogue inhibitor of farnesyltransferase (FT), an enzyme critical for the post-translational modification of several key signaling proteins, most notably those of the Ras superfamily. By inhibiting the farnesylation of Ras, this compound prevents its localization to the plasma membrane, a prerequisite for its activation and downstream signaling. This targeted disruption of the Ras signaling cascade underlies the compound's potential as an anticancer agent. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, available quantitative data, detailed experimental protocols for relevant assays, and a visualization of the affected signaling pathways.

Core Mechanism of Action: Inhibition of Farnesyltransferase

This compound functions as a potent and specific inhibitor of farnesyltransferase (FTase).[1] FTase is a crucial enzyme that catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CAAX" motif of substrate proteins. This process, known as farnesylation, is a critical post-translational modification that increases the hydrophobicity of the target protein, facilitating its anchoring to cellular membranes.

The most well-characterized substrates of FTase are the Ras proteins (H-Ras, K-Ras, and N-Ras), which are small GTPases that act as molecular switches in signal transduction pathways regulating cell growth, proliferation, and differentiation. For Ras proteins to be biologically active, they must be localized to the inner surface of the plasma membrane. Farnesylation is the initial and obligatory step in a series of modifications that enable this membrane association. By inhibiting FTase, this compound prevents the farnesylation of Ras, leading to its accumulation in the cytosol and a subsequent blockade of Ras-mediated signaling pathways.[2]

Quantitative Pharmacological Data

For the purpose of comparison and context, other farnesyltransferase inhibitors have been characterized with IC50 values in the low nanomolar range. It is plausible that this compound exhibits similar potency.

Table 1: Summary of this compound Pharmacological Data

| Parameter | Value | Cell Line/System | Comments |

| Target | Farnesyltransferase (FTase) | N/A | Bisubstrate analogue inhibitor. |

| Effect on Ras Processing | Inhibition of farnesylation | ST88-14 cells | Prevents membrane localization of Ras. |

| Cellular Phenotype | Reversion of malignant phenotype | ST88-14 cells | Induces flattening, contact inhibition, and loss of anchorage-independent growth. |

Signaling Pathways Affected by this compound

The primary signaling pathway disrupted by this compound is the Ras-Raf-MEK-ERK (MAPK) pathway. By preventing Ras farnesylation and subsequent membrane localization, this compound effectively blocks the activation of this critical pro-proliferative cascade.

However, a crucial consideration in the pharmacology of farnesyltransferase inhibitors is the existence of an alternative prenylation pathway. In the presence of FTase inhibition, K-Ras and N-Ras can be alternatively modified by geranylgeranyltransferase I (GGTase I), which attaches a 20-carbon geranylgeranyl group. This alternative prenylation can still permit membrane association and partial activation of Ras signaling, representing a potential mechanism of resistance to FTIs.

Below is a DOT language script visualizing the mechanism of action of this compound on the Ras signaling pathway.

Detailed Experimental Protocols

While the specific protocols used for the initial characterization of this compound are not fully detailed in available literature, the following represents a standard methodology for assessing the activity of a farnesyltransferase inhibitor.

In Vitro Farnesyltransferase Activity Assay

This assay is designed to quantify the enzymatic activity of FTase and the inhibitory potential of compounds like this compound. A common method is a fluorescence-based assay.

Materials:

-

Recombinant human farnesyltransferase (FTase)

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 10 µM ZnCl2, 5 mM DTT)

-

This compound (or other test inhibitor) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~340 nm, Emission: ~485 nm)

Procedure:

-

Prepare a reaction mixture containing assay buffer, the dansylated peptide substrate, and recombinant FTase in each well of the microplate.

-

Add varying concentrations of this compound (typically a serial dilution) to the wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding FPP to each well.

-

Immediately begin monitoring the increase in fluorescence intensity over time using the plate reader. The transfer of the hydrophobic farnesyl group to the dansylated peptide results in an increase in the quantum yield of the dansyl fluorophore.

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of Ras Processing

This experiment determines the effect of the inhibitor on the post-translational modification of Ras within a cellular context. Unprocessed Ras migrates slower on an SDS-PAGE gel than its processed, farnesylated counterpart.

Materials:

-

Cell line of interest (e.g., ST88-14, or other cells expressing Ras)

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Ras (pan-Ras or isoform-specific)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Ras antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system. A shift in the band corresponding to Ras to a higher molecular weight in the this compound-treated samples indicates the accumulation of the unprocessed, non-farnesylated form.

Below is a DOT language script illustrating the workflow for the Western blot analysis of Ras processing.

Conclusion

This compound is a farnesyltransferase inhibitor that demonstrates clear preclinical activity by disrupting the essential post-translational modification of Ras proteins. Its ability to revert the malignant phenotype in cancer cell lines highlights the therapeutic potential of targeting the Ras signaling pathway. While specific quantitative inhibitory constants are not widely published, the cellular effects confirm its mechanism of action. The provided experimental protocols offer a framework for the further investigation of this compound and other farnesyltransferase inhibitors. A deeper understanding of the interplay between FTase inhibition and alternative prenylation pathways will be crucial for the future development of this class of compounds.

References

In-Depth Technical Guide: BMS-186511 - A Farnesyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-186511 is a bisubstrate analogue inhibitor of farnesyltransferase (FT), an enzyme crucial for the post-translational modification of Ras proteins. By inhibiting FT, this compound prevents the farnesylation of Ras, a key step for its membrane localization and subsequent activation of downstream signaling pathways implicated in cell growth and proliferation. This technical guide provides a comprehensive overview of the intellectual property, mechanism of action, experimental data, and relevant protocols associated with this compound, with a focus on its potential as an anticancer agent.

Intellectual Property

The intellectual property rights for farnesyltransferase inhibitors, including compounds structurally related to this compound, are held by Bristol-Myers Squibb Company. A key patent application in this area is EP0892797A4 , titled "Inhibiteurs de la farnesyl-transferase".[1] This patent covers a class of heterocyclic compounds that function as farnesyl-protein transferase inhibitors. While the specific mention of this compound within this document requires detailed legal and chemical analysis, it represents a cornerstone of the intellectual property landscape for this class of compounds developed by the company. Bristol-Myers Squibb maintains a firm stance on the protection of its intellectual property to support the research and development of innovative medicines.

Mechanism of Action: Inhibition of the Ras Signaling Pathway

This compound exerts its biological effects by targeting and inhibiting the enzyme farnesyltransferase. This inhibition disrupts the Ras signaling cascade, a critical pathway in cellular signal transduction that governs cell proliferation, differentiation, and survival.

The Ras Signaling Cascade:

The Ras proteins (H-Ras, K-Ras, and N-Ras) are small GTPases that act as molecular switches. In their active GTP-bound state, they initiate a phosphorylation cascade that typically involves Raf, MEK, and ERK (MAPK). The activation of this pathway is contingent on the proper localization of Ras to the inner surface of the plasma membrane. This localization is achieved through a series of post-translational modifications, the first and most critical of which is the attachment of a 15-carbon farnesyl pyrophosphate group to a cysteine residue at the C-terminus of the Ras protein. This reaction is catalyzed by farnesyltransferase.

Inhibition by this compound:

This compound acts as a bisubstrate analogue, meaning it mimics both the farnesyl pyrophosphate and the protein substrate of the farnesyltransferase enzyme. By binding to the active site of FT, this compound competitively inhibits the farnesylation of Ras proteins. Consequently, Ras remains in the cytosol in its inactive form, unable to be activated by upstream signals from receptor tyrosine kinases. This leads to the downregulation of the entire Ras-Raf-MEK-ERK pathway, ultimately resulting in the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on this pathway.

Diagram of the Ras signaling pathway and the inhibitory action of this compound.

Preclinical Data

While comprehensive quantitative data for this compound is not extensively available in the public domain, studies on analogous farnesyltransferase inhibitors from Bristol-Myers Squibb, such as BMS-214662, provide insights into the expected preclinical profile.

In Vitro Efficacy

It is anticipated that this compound would demonstrate potent and selective inhibition of farnesyltransferase in enzymatic assays. In cellular assays, it is expected to inhibit the proliferation of human tumor cell lines, particularly those with activating mutations in the H-Ras oncogene.

Table 1: Representative In Vitro Activity of a Farnesyltransferase Inhibitor (BMS-214662) in Human Tumor Cell Lines

| Cell Line | Tumor Type | IC50 (µM) for Growth Inhibition |

| HCT-116 | Colon Carcinoma | Data not publicly available |

| HT-29 | Colon Carcinoma | Data not publicly available |

| MiaPaCa | Pancreatic Carcinoma | Data not publicly available |

| Calu-1 | Lung Carcinoma | Data not publicly available |

| EJ-1 | Bladder Carcinoma | Data not publicly available |

| A2780 | Ovarian Carcinoma | Data not publicly available |

Note: This table is illustrative and based on the profile of a similar compound, BMS-214662. Specific IC50 values for this compound are not publicly available.

In Vivo Efficacy

In preclinical animal models, farnesyltransferase inhibitors have demonstrated significant antitumor activity. It is expected that this compound would show efficacy in xenograft models of human tumors, leading to tumor growth inhibition and, in some cases, tumor regression.

Table 2: Representative In Vivo Antitumor Activity of a Farnesyltransferase Inhibitor (BMS-214662) in Human Tumor Xenograft Models

| Tumor Model | Treatment Schedule | Tumor Growth Inhibition (%) |

| HCT-116 (Colon) | Data not publicly available | Data not publicly available |

| Calu-1 (Lung) | Data not publicly available | Data not publicly available |

| MiaPaCa (Pancreatic) | Data not publicly available | Data not publicly available |

Note: This table is illustrative and based on the profile of a similar compound, BMS-214662. Specific in vivo efficacy data for this compound are not publicly available.

Experimental Protocols

The following are generalized protocols for key experiments typically used to characterize farnesyltransferase inhibitors. These protocols are based on standard methodologies and should be adapted as necessary for specific experimental conditions.

Farnesyltransferase Inhibition Assay (Enzymatic)

This assay measures the ability of a compound to inhibit the transfer of a farnesyl group from farnesyl pyrophosphate to a protein substrate.

Materials:

-

Recombinant human farnesyltransferase

-

Farnesyl pyrophosphate (FPP), radiolabeled or fluorescently tagged

-

Ras protein or a peptide substrate (e.g., biotinylated-KKKSKTKCVIM)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM KCl, 5 mM MgCl2, 2 mM DTT)

-

This compound or other test compounds

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, farnesyltransferase, and the Ras protein substrate.

-

Add varying concentrations of this compound to the reaction mixture and incubate for a predetermined time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding labeled FPP.

-

Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).

-

Separate the farnesylated product from the unreacted FPP.

-

Quantify the amount of farnesylated product using a scintillation counter or fluorescence plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Workflow for a farnesyltransferase inhibition assay.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.

Materials:

-

Human tumor cell lines (e.g., HCT-116)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis for Ras Pathway Inhibition

This technique is used to detect changes in the levels and phosphorylation status of proteins in the Ras signaling pathway.

Materials:

-

Human tumor cell lines

-

This compound

-

Lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against total and phosphorylated forms of Ras, Raf, MEK, and ERK

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for a specified time.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the changes in protein expression and phosphorylation levels relative to control samples.

Conclusion

This compound is a farnesyltransferase inhibitor with a clear mechanism of action targeting the crucial Ras signaling pathway. While detailed public data on this specific compound is limited, the well-established science behind farnesyltransferase inhibition and the preclinical data from analogous compounds from Bristol-Myers Squibb suggest its potential as an anticancer agent. This technical guide provides a foundational understanding for researchers and drug development professionals interested in this class of targeted therapies. Further investigation into the specific patent literature and any published preclinical or clinical data for this compound is recommended for a more complete picture of its therapeutic potential and intellectual property status.

References

Unraveling the Profile of BMS-186511: A Review of Initial Safety and Toxicity Findings

Initial searches for "BMS-186511" did not yield specific safety and toxicity data for a compound with this identifier. The search results primarily pointed to other investigational drugs from Bristol Myers Squibb, such as BMS-986141, BMS-986165, BMS-686117, and BMS-986196. It is possible that "this compound" is an outdated or incorrect designation.

This guide will proceed by outlining a general framework for assessing the initial safety and toxicity of a novel compound, using the available information on other Bristol Myers Squibb compounds as illustrative examples of the types of data and methodologies typically employed in early-stage drug development. This approach will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the critical assessments performed to characterize the risk profile of a new chemical entity.

Preclinical Safety and Toxicity Evaluation: A Multi-faceted Approach

The journey of a new drug candidate from the laboratory to the clinic is underpinned by a rigorous preclinical safety and toxicity evaluation. This phase aims to identify potential hazards, establish a safe starting dose for human trials, and understand the compound's toxicological profile. The core components of this evaluation are detailed below.

In Vitro and In Vivo Toxicology Studies

A battery of in vitro and in vivo studies are conducted to assess the potential for a compound to cause adverse effects. These studies are designed to investigate various aspects of toxicity, as outlined in the table below.

| Toxicity Endpoint | Typical Assays and Models | Key Parameters Measured |

| Genotoxicity | Ames test (bacterial reverse mutation), in vitro micronucleus assay, in vivo chromosomal aberration assay in rodent hematopoietic cells. | Mutagenicity, clastogenicity, aneugenicity. |

| Cardiovascular Safety | hERG (human Ether-à-go-go-Related Gene) assay, in vitro and in vivo cardiovascular telemetry in animal models (e.g., dogs, non-human primates). | QT interval prolongation, effects on blood pressure, heart rate, and ECG parameters. |

| Hepatotoxicity | In vitro assays using primary hepatocytes or liver-derived cell lines, in vivo studies in rodents measuring liver enzyme levels (ALT, AST). | Cytotoxicity, cholestasis, induction of liver enzymes. |

| Nephrotoxicity | In vitro assays using renal cell lines, in vivo studies in rodents measuring serum creatinine and blood urea nitrogen (BUN). | Direct cellular toxicity, effects on renal function. |

| General Toxicology | Single-dose and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent). | Clinical signs, body weight changes, food/water consumption, hematology, clinical chemistry, organ weights, gross and microscopic pathology. |

Experimental Protocols: A Closer Look

To ensure the reliability and reproducibility of preclinical safety data, detailed experimental protocols are followed. Below are examples of methodologies for key toxicity studies.

hERG Assay Protocol:

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.

-

Method: Patch-clamp electrophysiology (manual or automated).

-

Procedure:

-

Cells are cultured to an appropriate confluency.

-

The test compound is prepared in a suitable vehicle at a range of concentrations.

-

Cells are exposed to the vehicle control and then to increasing concentrations of the test compound.

-

The hERG current is recorded at each concentration, and the half-maximal inhibitory concentration (IC50) is determined.

-

-

Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and a concentration-response curve is generated to determine the IC50 value.

Repeat-Dose Toxicity Study in Rodents (e.g., Rats):

-

Animal Model: Sprague-Dawley or Wistar rats (male and female).

-

Dose Groups: Typically three dose levels (low, mid, high) and a vehicle control group.

-

Administration: The test compound is administered daily for a specified duration (e.g., 14 or 28 days) via the intended clinical route (e.g., oral gavage).

-

Observations:

-

Daily: Clinical signs of toxicity, mortality, and morbidity.

-

Weekly: Body weight and food consumption.

-

At Termination: Blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and selected organs are weighed and preserved for histopathological examination.

-

-

Data Analysis: Statistical analysis is performed to compare the treatment groups to the control group for all measured parameters. The No-Observed-Adverse-Effect Level (NOAEL) is determined.

First-in-Human (FIH) Studies: Assessing Safety in Humans

Following a thorough preclinical evaluation, the compound may advance to Phase 1 clinical trials, also known as First-in-Human (FIH) studies. The primary objective of these studies is to assess the safety and tolerability of the new drug in a small group of healthy volunteers or patients.

Study Design and Key Safety Assessments

FIH studies are typically single-ascending dose (SAD) and multiple-ascending dose (MAD) studies.

-

Single-Ascending Dose (SAD): Small groups of subjects receive a single dose of the drug, and the dose is gradually increased in subsequent groups.

-

Multiple-Ascending Dose (MAD): Subjects receive multiple doses of the drug over a period of time, with the dose escalated in different cohorts.

Throughout these studies, a comprehensive set of safety assessments are performed, as summarized in the table below.

| Safety Assessment | Parameters Monitored |

| Adverse Events (AEs) | Incidence, severity, and relationship to the study drug of all reported adverse events. |

| Vital Signs | Blood pressure, heart rate, respiratory rate, and body temperature. |

| Electrocardiograms (ECGs) | QT interval, PR interval, QRS duration, and other ECG parameters. |

| Laboratory Tests | Hematology, clinical chemistry (including liver and renal function tests), and urinalysis. |

| Physical Examinations | General physical health assessments. |

Signaling Pathways and Experimental Workflows: Visualizing the Process

Understanding the mechanism of action of a drug is crucial for interpreting its safety and toxicity profile. Signaling pathway diagrams can visually represent the molecular interactions affected by the compound. Similarly, experimental workflow diagrams provide a clear overview of the steps involved in key safety assessments.

Illustrative Signaling Pathway (Hypothetical)

Methodological & Application

Application Notes and Protocols for the Experimental Use of BMS-186511 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-186511 is a potent and specific inhibitor of farnesyltransferase (FT), an enzyme crucial for the post-translational modification of several key signaling proteins, most notably members of the Ras superfamily of small GTPases. Farnesylation is the attachment of a farnesyl pyrophosphate group to a cysteine residue at the C-terminus of target proteins, a process essential for their proper membrane localization and subsequent activation. By inhibiting FT, this compound disrupts the function of farnesylated proteins, thereby interfering with downstream signaling pathways that are often hyperactivated in cancer, such as the Ras-Raf-MEK-ERK pathway. This disruption can lead to the inhibition of cell proliferation, induction of apoptosis, and a reversal of the malignant phenotype in sensitive cell lines.

These application notes provide a comprehensive overview of the experimental use of this compound in a cell culture setting, including its mechanism of action, recommended cell lines, and detailed protocols for key cellular assays.

Mechanism of Action